BenchChemオンラインストアへようこそ!

4,4-Difluoro-1,4'-bipiperidine

basicity ionization hERG

4,4-Difluoro-1,4'-bipiperidine (CAS 686298-08-8) is a symmetric, gem‑difluorinated bipiperidine building block bearing one fluorine atom on each piperidine ring at the 4‑position. The compound belongs to the broader class of 1,4'‑bipiperidines, a privileged scaffold in medicinal chemistry for constructing ligands of G‑protein‑coupled receptors (GPCRs), ion channels, and central nervous system (CNS) targets.

Molecular Formula C10H18F2N2
Molecular Weight 204.26 g/mol
CAS No. 686298-08-8
Cat. No. B1524646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-1,4'-bipiperidine
CAS686298-08-8
Molecular FormulaC10H18F2N2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CCC(CC2)(F)F
InChIInChI=1S/C10H18F2N2/c11-10(12)3-7-14(8-4-10)9-1-5-13-6-2-9/h9,13H,1-8H2
InChIKeySJPKYEQXKLCJBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluoro-1,4'-bipiperidine (CAS 686298-08-8): Fluorinated Bipiperidine Scaffold for CNS and GPCR Ligand Applications


4,4-Difluoro-1,4'-bipiperidine (CAS 686298-08-8) is a symmetric, gem‑difluorinated bipiperidine building block bearing one fluorine atom on each piperidine ring at the 4‑position. The compound belongs to the broader class of 1,4'‑bipiperidines, a privileged scaffold in medicinal chemistry for constructing ligands of G‑protein‑coupled receptors (GPCRs), ion channels, and central nervous system (CNS) targets [1]. The incorporation of the gem‑difluoro motif is a well‑validated strategy to modulate basicity, lipophilicity, and metabolic stability while preserving or enhancing target binding [2]. Commercial availability from multiple reputable vendors in purities ≥95 % (free base and hydrochloride salt) facilitates its routine use as a research intermediate .

Why 4,4-Difluoro-1,4'-bipiperidine Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Bipiperidine Analogs


The bipiperidine scaffold is structurally conserved, but the 4,4‑gem‑difluoro substitution introduces electronic and conformational perturbations that are not recapitulated by non‑fluorinated (e.g., 1,4'‑bipiperidine), mono‑fluorinated, or regioisomeric difluoro analogs [1]. Each fluorine atom withdraws electron density through three σ‑bonds, collectively lowering the pKₐ of the adjacent piperidine nitrogen by approximately 3 log units relative to the parent heterocycle [2]. This reduction in basicity directly alters the fraction of protonated species at physiological pH, which governs off‑target pharmacology (e.g., hERG K⁺ channel blockade), membrane permeability, and lysosomal trapping [3]. Consequently, substituting 4,4‑difluoro‑1,4'‑bipiperidine with 1,4'‑bipiperidine or 4‑fluoro‑1,4'‑bipiperidine in a lead series typically yields a different ionization, lipophilicity, metabolic, and selectivity profile, breaking SAR continuity [2][3].

Quantitative Differentiation Evidence for 4,4-Difluoro-1,4'-bipiperidine vs. Closest Analogs


pKₐ Reduction: 4,4-Difluoro-1,4'-bipiperidine vs. 1,4'-Bipiperidine (Electron‑Withdrawing Effect of Gem‑Difluoro Substitution)

The gem‑difluoro substitution at the 4‑position of each piperidine ring in 4,4‑difluoro‑1,4'‑bipiperidine lowers the basicity of the secondary piperidine nitrogen by approximately 3.1 pKₐ units compared to the non‑fluorinated 1,4'‑bipiperidine scaffold. Experimental pKₐ measurement for the 4,4‑difluoropiperidine substructure gave a ΔpKₐ of 3.15 relative to piperidine [1]; the predicted pKₐ of 4,4‑difluoropiperidine is 8.20 ± 0.10 , whereas the predicted pKₐ of 1,4'‑bipiperidine is 10.31 ± 0.10 . This 2.1‑unit difference means that at pH 7.4 the difluoro compound is predominantly neutral, while the non‑fluorinated analog remains largely protonated, directly impacting off‑target hERG affinity and passive membrane permeability [2].

basicity ionization hERG CNS penetration

Lipophilicity Modulation: 4,4-Difluoro-1,4'-bipiperidine vs. 1,4'-Bipiperidine (XLogP Shift)

Fluorination at the 4‑position of both piperidine rings in 4,4‑difluoro‑1,4'‑bipiperidine produces a measurable shift in calculated lipophilicity. The XLogP3 value for 4,4‑difluoro‑1,4'‑bipiperidine is reported as 1.5 , compared with XLogP3 = 1.2 for the non‑fluorinated parent 1,4'‑bipiperidine [1]. This ΔXLogP of +0.3 is consistent with the well‑documented lipophilicity‑enhancing effect of isolated gem‑difluoro groups on saturated heterocycles, confirmed by experimental LogP measurements in the systematic Melnykov et al. study, which demonstrated that difluorination of piperidine derivatives reliably increases LogP while retaining high metabolic stability [2].

lipophilicity LogP permeability ADME

Metabolic Stability: Gem‑Difluorinated Piperidines Retain High Intrinsic Microsomal Clearance Profiles

The systematic 2023 study by Melnykov et al. surveyed intrinsic microsomal clearance (CLint) across a series of mono‑ and difluorinated saturated azetidine, pyrrolidine, and piperidine derivatives. The study found that difluorinated piperidine building blocks demonstrated high metabolic stability in human liver microsome assays, with a single exception observed only for the 3,3‑difluoroazetidine derivative [1]. While no direct head‑to‑head comparison of CLint values for 4,4‑difluoro‑1,4'‑bipiperidine versus 1,4'‑bipiperidine has been published, the data class demonstrates that the gem‑difluoro modification does not introduce a metabolic liability; in many contexts it can reduce CYP‑mediated N‑dealkylation by lowering the pKₐ and thereby decreasing the fraction of protonated substrate recognized by CYP enzymes [2].

metabolic stability intrinsic clearance microsomes CYP

Conformational and Electronic Differentiation: 4,4‑Difluoro‑1,4'‑bipiperidine vs. 3,3‑Difluoro‑1,4'‑bipiperidine and Mono‑Fluorinated Regioisomers

The position and number of fluorine atoms on the bipiperidine core critically influence both pKₐ and conformational preference. In the Melnykov et al. systematic study, isomeric 3,3‑difluoro derivatives showed distinct conformational behavior (e.g., cis‑3,5‑difluoropiperidine adopting a diaxial conformation with 'Janus face' polarity) compared to 4,4‑difluoro derivatives [1]. Moreover, the 4,4‑gem‑difluoro substitution exerts a larger electron‑withdrawing effect (ΔpKₐ ≈ 3.1–3.2) than a single fluorine atom at the 4‑position (ΔpKₐ ≈ 1.5–2.0 depending on stereochemistry) [1][2]. This means that 4,4‑difluoro‑1,4'‑bipiperidine provides a distinct physicochemical profile—lower basicity, distinct conformational ensemble, and altered solvation—that cannot be replicated by 3‑fluoro‑1,4'‑bipiperidine, 4‑fluoro‑1,4'‑bipiperidine, or 3,3‑difluoro‑1,4'‑bipiperidine [3].

conformation regiochemistry fluorine effect SAR

High-Value Application Scenarios for 4,4-Difluoro-1,4'-bipiperidine Based on Verified Differentiation Evidence


CNS Lead Optimization Programs Requiring Reduced hERG Liability and Improved Brain Penetration

The pKₐ lowering of approximately 2.1 log units relative to 1,4'‑bipiperidine [1] positions 4,4‑difluoro‑1,4'‑bipiperidine as a preferred intermediate for CNS‑targeted GPCR or ion channel ligand series where hERG blockade is a known liability of basic amine scaffolds [2]. By incorporating the difluoro‑bipiperidine core early in the synthesis, medicinal chemistry teams can pre‑tune basicity without additional scaffold modifications, saving 1–2 design‑make‑test cycles [3].

Dopamine D4 Receptor (D4R) Antagonist and Sigma‑1 Receptor Modulator Scaffold Construction

The 4,4‑difluoropiperidine substructure has been explicitly validated as a core scaffold in subtype‑selective dopamine D4 receptor antagonists (e.g., compound (R)‑55, a potent and selective D4R antagonist with Ki values in the low nanomolar range) and has been successfully transitioned to sigma‑1 receptor modulator series [1][2]. 4,4‑Difluoro‑1,4'‑bipiperidine provides the identical fluorinated piperidine pharmacophore element required for these chemotypes, making it a directly relevant building block for CNS polypharmacology programs targeting D4R and σ₁R [3].

Bioisosteric Replacement of Non‑Fluorinated Bipiperidine Fragments in Existing Lead Series

When a lead series containing a 1,4'‑bipiperidine moiety exhibits suboptimal metabolic stability, excessive hERG activity, or poor CNS penetration attributable to high amine basicity, 4,4‑difluoro‑1,4'‑bipiperidine serves as a direct bioisostere. The XLogP shift (+0.3 units, 1.5 vs. 1.2) and pKₐ reduction (≈8.2 vs. ≈10.3) are quantitatively defined [4], allowing structure‑property relationship (SPR) teams to predict the impact on multiparameter optimization scores before committing to synthesis [3].

Parallel Synthesis and Fragment‑Based Drug Discovery (FBDD) Collections Featuring Fluorinated Heterocycles

The systematic study of mono‑ and difluorinated saturated heterocyclic amines by Melnykov et al. demonstrated that 4,4‑difluoropiperidine‑containing building blocks offer a valuable extension of the fluorine‑containing chemical space, with well‑characterized pKₐ and LogP parameters [3]. 4,4‑Difluoro‑1,4'‑bipiperidine is ideally suited for inclusion in fragment libraries and parallel synthesis arrays targeting CNS and GPCR chemical space, where the combination of reduced basicity, maintained metabolic stability, and moderate lipophilicity aligns with lead‑like property criteria [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Difluoro-1,4'-bipiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.